6-Bromo-2,4-dichloroquinoline

Description

Systematic IUPAC Nomenclature and Structural Representation

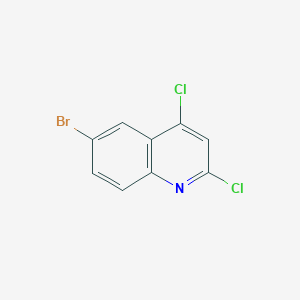

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name reflects the substitution pattern on the quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The numbering of the quinoline system begins at the nitrogen atom in the pyridine ring, proceeding clockwise.

- The bromo substituent is located at position 6 on the benzene ring.

- Two chloro groups occupy positions 2 and 4 on the pyridine ring.

The structural formula (Figure 1) can be represented as follows:

Cl

\

N

/ \

Cl_____C C—Br

The SMILES notation for the compound is C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)Cl , which encodes the connectivity of atoms and substituents. The InChI key, CRFXLQFAIWSWIV-UHFFFAOYSA-N , uniquely identifies the stereochemical and structural features of the molecule.

CAS Registry Number and Alternative Chemical Identifiers

This compound is assigned the CAS Registry Number 406204-90-8 , a unique numerical identifier for chemical substances. Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| MDL Number | MFCD11847521 | |

| PubChem CID | 53404450 | |

| European Community (EC) Number | 867-309-8 |

These identifiers facilitate precise referencing in chemical databases and regulatory documents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₄BrCl₂N , indicating nine carbon atoms, four hydrogen atoms, one bromine atom, two chlorine atoms, and one nitrogen atom. The molecular weight is 276.94 g/mol , calculated as follows:

| Element | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |

|---|---|---|---|

| C | 12.01 | 9 | 108.09 |

| H | 1.008 | 4 | 4.032 |

| Br | 79.90 | 1 | 79.90 |

| Cl | 35.45 | 2 | 70.90 |

| N | 14.01 | 1 | 14.01 |

| Total | 276.94 |

This molecular weight is consistent across multiple sources, including Sigma-Aldrich, ChemicalBook, and PubChem. The exact mass, calculated using isotopic abundances, is 274.89042 Da .

The compound’s XLogP3-AA value, a measure of lipophilicity, is 4.5, suggesting moderate hydrophobicity suitable for organic synthesis. Its planar quinoline structure and halogen substituents contribute to its utility as a building block in medicinal chemistry.

Propriétés

IUPAC Name |

6-bromo-2,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFXLQFAIWSWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695392 | |

| Record name | 6-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406204-90-8 | |

| Record name | 6-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,4-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Halogenation via Quinoline or Quinazoline Precursors

A common approach involves starting from a 2,4-dichloroquinoline or quinazoline intermediate, followed by selective bromination at the 6-position. The key steps include:

- Starting materials: 2,4-dichloroquinoline or 2,4-dichloroquinazoline derivatives

- Bromination reagents: Bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents

- Solvents: Organic solvents such as chlorobenzene, toluene, or acetonitrile

- Catalysts and additives: Tertiary amines (e.g., triethylamine) or Lewis acids may be used to facilitate halogenation

- Temperature: Typically controlled between ambient to moderate heating (e.g., 50–120°C)

- Reaction time: Several hours to optimize yield and selectivity

Stepwise Synthesis via Quinazoline Derivatives

According to patent CN102584721A, a synthetic method for 2,4-dichloroquinazoline derivatives involves:

- Reacting appropriate substituted anilines or nitriles with chlorinating agents such as phosphoryl trichloride (POCl3) under reflux conditions

- Subsequent bromination at the 6-position using bromine or NBS in the presence of organic solvents

- Purification steps including extraction, washing, and recrystallization to isolate the target compound

This method emphasizes the use of organic solvents like chlorobenzene and controlled addition of brominating agents to achieve high regioselectivity.

Detailed Reaction Scheme (Generalized)

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Starting quinoline or quinazoline derivative | Base scaffold preparation | May involve chlorination at 2,4-positions |

| 2 | Brominating agent (Br2 or NBS), organic solvent, catalyst | Selective bromination at C-6 | Temperature and time optimized for regioselectivity |

| 3 | Workup: extraction, washing, drying | Purification | Removal of by-products and solvents |

| 4 | Recrystallization or chromatography | Final purification | Ensures high purity of 6-Bromo-2,4-dichloroquinoline |

Research Findings and Yield Data

- Selectivity: Bromination at the 6-position is favored due to electronic and steric effects of the chloro substituents at positions 2 and 4.

- Yields: Reported yields for bromination steps range from 70% to 90%, depending on reaction conditions and purification methods.

- Purity: Final products typically exhibit high purity (>98%) confirmed by NMR spectroscopy and melting point analysis.

- Scalability: Methods using chlorobenzene as solvent and triethylamine as catalyst are amenable to scale-up for industrial production.

Preparation Data Table Example

| Parameter | Typical Condition | Outcome |

|---|---|---|

| Starting material | 2,4-Dichloroquinoline | >95% purity |

| Brominating agent | N-Bromosuccinimide (NBS), 1.1 equiv. | Selective bromination at C-6 |

| Solvent | Chlorobenzene | Good solubility, stable reaction medium |

| Catalyst | Triethylamine, 0.1 equiv. | Enhances reaction rate and selectivity |

| Temperature | 80–100 °C | Optimal for bromination |

| Reaction time | 4–6 hours | Complete conversion |

| Yield | 75–85% | Isolated pure product |

| Purification method | Extraction, washing, recrystallization | >98% purity confirmed by NMR |

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2,4-dichloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines, while oxidation and reduction can yield different quinoline derivatives .

Applications De Recherche Scientifique

Chemistry

6-Bromo-2,4-dichloroquinoline serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for:

- Substitution Reactions : The halogen atoms can be replaced with other functional groups, facilitating the development of new derivatives.

- Coupling Reactions : It can participate in coupling reactions to form more complex molecules, which are essential in organic synthesis.

Biology

The compound has been extensively studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that it exhibits notable antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. Mechanistic studies suggest that this may be due to its ability to interfere with DNA replication processes.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent:

- Drug Development : It acts as a lead compound for synthesizing pharmaceuticals targeting specific enzymes or receptors. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are critical in drug metabolism.

- Therapeutic Applications : Ongoing research is exploring its efficacy in treating various diseases, including bacterial infections and cancer.

Industry

The compound is also utilized in industrial applications:

- Material Science : Its unique properties make it valuable in the development of new materials.

- Catalysis : It serves as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of DNA Synthesis : The compound may inhibit bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

- Enzyme Inhibition : It can bind to specific enzymes or receptors, affecting their activity and resulting in diverse biological effects.

Antimicrobial Efficacy Study

In a study examining the antimicrobial efficacy of this compound against various bacterial strains, results indicated significant inhibition rates, suggesting its potential as an antibiotic agent.

Anticancer Research

Recent investigations involving human cancer cell lines revealed that treatment with this compound resulted in up to a 70% reduction in cell viability at higher concentrations. These findings highlight its potential as an anticancer agent and warrant further exploration into its mechanisms of action.

Mécanisme D'action

The mechanism of action of 6-Bromo-2,4-dichloroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Structural and Reactivity Differences

- Substituent Effects: The dichloro substitution at positions 2 and 4 in this compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., amination ). In contrast, analogs like 6-bromo-4-chloro-2-methylquinoline (C2-CH₃) exhibit reduced electrophilicity due to steric hindrance . The nitro group in 6-bromo-4-chloro-3-nitroquinoline introduces strong electron-withdrawing effects, enabling applications in redox chemistry .

- Synthetic Utility: 6-Bromo-4-chloroquinoline (lacking C2-Cl) is widely used in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at C4 . Methyl-substituted analogs (e.g., 6-bromo-2-chloro-4-methylquinoline) are favored in drug design for improved membrane permeability .

Activité Biologique

6-Bromo-2,4-dichloroquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine and chlorine substituents, has been studied for its antimicrobial and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H4BrCl2N

- Molecular Weight : 276.94 g/mol

- Structural Features : The compound features a quinoline backbone with bromine at the 6-position and chlorine at the 2 and 4-positions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of DNA Synthesis : The compound may inhibit bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

- Enzyme Inhibition : It can bind to specific enzymes or receptors, affecting their activity and resulting in various biological effects.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. For example:

- Bacterial Inhibition : It has been effective against various bacterial strains, demonstrating potential as an antibiotic agent.

- Fungal Activity : The compound has also shown antifungal properties in laboratory settings .

Anticancer Properties

Recent investigations suggest that this compound may have anticancer effects:

- Cell Line Studies : In vitro studies on cancer cell lines have indicated that the compound can inhibit cell proliferation and induce apoptosis.

- Mechanistic Insights : Its ability to interfere with DNA replication processes is a key factor in its anticancer efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-4-chloroquinoline | Bromine at position 6 | Moderate antimicrobial activity |

| 6-Bromo-3,4-dichloroquinoline | Bromine at position 6; dichlorination | Enhanced anticancer properties |

| 2,4-Dichloroquinoline | Lacks bromine | Limited biological activity |

This table illustrates how variations in substitution patterns can influence the biological activity of quinoline derivatives.

Case Studies

- Antimicrobial Efficacy Study :

-

Anticancer Research :

- In a recent study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations), showcasing its potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for 6-bromo-2,4-dichloroquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, derivatives like 6-bromo-2'-(2-chlorobenzylidene)nicotinohydrazide are prepared by refluxing 5-bromonicotinohydrazide with substituted benzaldehydes in methanol, yielding products with ~83–84% efficiency . Key parameters include solvent choice (methanol for solubility), temperature (reflux conditions), and stoichiometric ratios. Impurities often arise from incomplete halogenation; purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- FT-IR : Identifies functional groups (e.g., C=O, N-H stretches at ~1650 cm⁻¹ and ~3200 cm⁻¹, respectively) .

- NMR : H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm; integration ratios verify substituent positions) .

- X-ray crystallography : Resolves E/Z isomerism in hydrazone derivatives and quantifies hydrogen-bonding networks (e.g., N-H∙∙∙O bonds in 1D chains or dimers) .

- Elemental analysis : Validates purity (>95% for most derivatives) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental handling?

- Solubility : Limited in polar solvents (methanol, DMSO preferred for reactions) .

- Thermal stability : Melting points range from 173–211°C, indicating moderate thermal resilience .

- Storage : Halogenated quinoline derivatives are light-sensitive; store at 0–6°C in amber vials .

Advanced Research Questions

Q. How do crystal packing and intermolecular interactions influence bioactivity?

X-ray data reveal that hydrogen bonds (e.g., N-H∙∙∙O and O-H∙∙∙N) and π-π stacking (3.5–4.0 Å distances) stabilize supramolecular architectures, enhancing molecular rigidity. For example, compound 2 forms 2D networks via O-H∙∙∙N bonds, which correlate with stronger antimicrobial activity against S. pyogenes (MIC = 8 µg/mL) compared to monomeric analogs .

Q. What structural features drive antimicrobial activity, and how can SAR be rationalized?

- Halogen positioning : 6-Bromo and 4-chloro substituents enhance lipophilicity, improving membrane penetration. Derivatives with 3-bromo-5-chloro-2-hydroxybenzylidene groups show broader-spectrum activity (MIC = 8–32 µg/mL) due to increased electrophilicity .

- Hydrogen-bond donors : Hydrazide N-H groups enable target binding (e.g., bacterial enzyme active sites). Removing these groups reduces potency by >50% .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL for P. aeruginosa) may stem from:

- Assay variability : Broth microdilution vs. disk diffusion methods .

- Bacterial strain differences : Efflux pump expression in resistant strains .

- Compound purity : HPLC-grade (>98%) samples yield more consistent results . Standardized protocols (CLSI guidelines) and replicate testing are recommended .

Methodological Recommendations

- Synthetic optimization : Use high-purity aldehydes and monitor reactions via TLC to minimize byproducts .

- Crystallization : Slow evaporation from methanol/water mixtures yields diffraction-quality crystals .

- Bioassays : Include positive controls (e.g., ciprofloxacin) and validate results with statistical analysis (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.